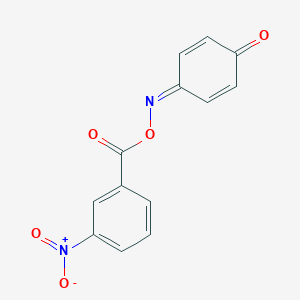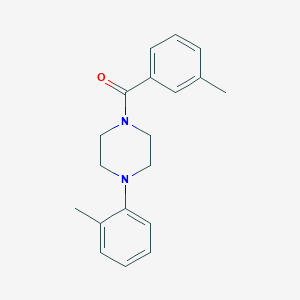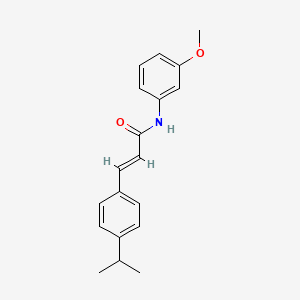
benzo-1,4-quinone O-(3-nitrobenzoyl)oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo-1,4-quinone O-(3-nitrobenzoyl)oxime, also known as NQO1, is a member of the quinone oxidoreductase family of enzymes. It is involved in the detoxification of quinones and other electrophilic compounds, and it plays an important role in protecting cells against oxidative stress.
作用机制
Benzo-1,4-quinone O-(3-nitrobenzoyl)oxime functions as a flavoprotein, using NADH or NADPH as a cofactor to catalyze the reduction of quinones and other electrophilic compounds. This process generates a less reactive hydroquinone, which can be further metabolized and excreted from the cell. This compound also plays a role in the regulation of cellular redox balance and the prevention of oxidative damage.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the cell. It is involved in the detoxification of quinones and other electrophilic compounds, which can cause oxidative damage if left unmetabolized. This compound also plays a role in the regulation of cellular redox balance and the prevention of oxidative damage. Additionally, this compound has been implicated in the regulation of apoptosis and the cellular response to stress.
实验室实验的优点和局限性
One advantage of using benzo-1,4-quinone O-(3-nitrobenzoyl)oxime in lab experiments is its well-characterized mechanism of action and role in cellular detoxification. This makes it a useful tool for investigating the effects of quinones and other electrophilic compounds on the cell. However, one limitation of using this compound is its relatively low expression levels in some cell types, which can make it difficult to study.
未来方向
There are a number of future directions for research on benzo-1,4-quinone O-(3-nitrobenzoyl)oxime. One area of interest is the potential use of this compound as a therapeutic target for diseases such as cancer, Parkinson's disease, and Alzheimer's disease. Researchers are also investigating the role of this compound in the regulation of cellular metabolism and the cellular response to stress. Additionally, there is interest in developing novel inhibitors of this compound for use in cancer therapy.
合成方法
The synthesis of benzo-1,4-quinone O-(3-nitrobenzoyl)oxime can be achieved by a variety of methods, including chemical synthesis and recombinant protein expression. Chemical synthesis involves the use of organic chemistry techniques to create the molecule, while recombinant protein expression involves the use of genetic engineering to produce the protein in a laboratory setting.
科学研究应用
Benzo-1,4-quinone O-(3-nitrobenzoyl)oxime has been the subject of extensive scientific research due to its important role in cellular detoxification and protection against oxidative stress. It has been implicated in a number of diseases, including cancer, Parkinson's disease, and Alzheimer's disease. Researchers have also investigated the potential use of this compound as a therapeutic target for these diseases.
属性
IUPAC Name |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O5/c16-12-6-4-10(5-7-12)14-20-13(17)9-2-1-3-11(8-9)15(18)19/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMLQYYFGVZUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)ON=C2C=CC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5712089.png)


![2-[(4-bromobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5712107.png)

![2-[(anilinocarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5712124.png)

![methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate](/img/structure/B5712141.png)
![3-allyl-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B5712144.png)



